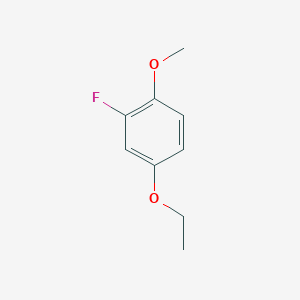
4-Ethoxy-2-fluoro-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-fluoro-1-methoxybenzene is an aromatic compound with the molecular formula C9H11FO2 It is characterized by the presence of ethoxy, fluoro, and methoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-fluoro-1-methoxybenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 4-ethoxy-1-methoxybenzene, fluorination can be carried out using a suitable fluorinating agent under controlled conditions to introduce the fluoro group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-fluoro-1-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is facilitated by the electron-donating methoxy and ethoxy groups, making the benzene ring more reactive towards electrophiles.
Nucleophilic Aromatic Substitution: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and catalysts such as aluminum chloride.
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or other strong bases are used to replace the fluoro group.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various electrophiles.
Nucleophilic Aromatic Substitution: Products where the fluoro group is replaced by nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
4-Ethoxy-2-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-fluoro-1-methoxybenzene in chemical reactions involves the interaction of its substituents with various reagents:
Electrophilic Aromatic Substitution: The electron-donating methoxy and ethoxy groups activate the benzene ring, facilitating the attack by electrophiles.
Nucleophilic Aromatic Substitution: The fluoro group, being an electron-withdrawing substituent, makes the benzene ring susceptible to nucleophilic attack.
Comparison with Similar Compounds
1-Fluoro-4-methoxybenzene: Similar structure but lacks the ethoxy group.
4-Ethoxy-1-methoxybenzene: Similar structure but lacks the fluoro group.
Uniqueness: 4-Ethoxy-2-fluoro-1-methoxybenzene is unique due to the combination of ethoxy, fluoro, and methoxy groups on the benzene ring.
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
4-ethoxy-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C9H11FO2/c1-3-12-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 |
InChI Key |
ZXFDGADOFNTGLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















